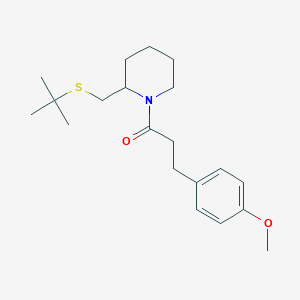

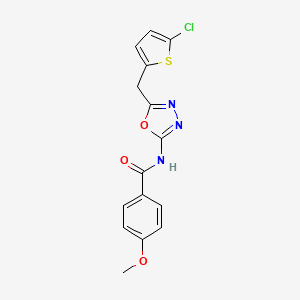

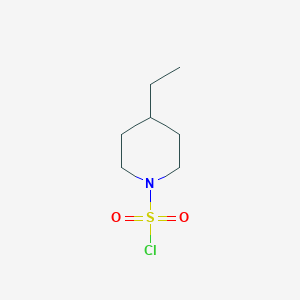

1-(2-((Tert-butylthio)methyl)piperidin-1-yl)-3-(4-methoxyphenyl)propan-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

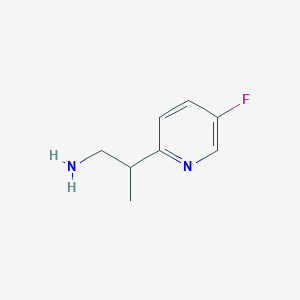

The compound "1-(2-((Tert-butylthio)methyl)piperidin-1-yl)-3-(4-methoxyphenyl)propan-1-one" is a chemical entity that appears to be related to piperidine-based structures, which are often found in pharmaceutical compounds. The tert-butylthio group and methoxyphenyl group suggest potential for interactions with biological systems, possibly as a receptor antagonist or enzyme inhibitor.

Synthesis Analysis

The synthesis of related piperidine compounds involves multiple steps, including acylation, sulfonation, and substitution reactions. For example, the synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, a key intermediate of Vandetanib, was achieved through a three-step process starting from piperidin-4-ylmethanol . Another related synthesis involves the diastereoselective reduction of a chiral enaminoester and subsequent isomerization to obtain an enantiomerically pure compound . These methods indicate that the synthesis of the compound would likely involve similar complex organic transformations.

Molecular Structure Analysis

The molecular structure of piperidine derivatives can exhibit different conformations and dihedral angles, affecting their biological activity. For instance, in the structure of tert-butyl 4-{3-[6-(4-methoxyphenyl)-2-methylpyrimidin-4-yl]quinolin-2-yl}piperazine-1-carboxylate, the piperazine ring adopts a chair conformation, and the dihedral angles between the pyrimidine and methoxyphenyl rings vary between two independent molecules . This suggests that the molecular structure of "this compound" would also be critical in determining its chemical and biological properties.

Chemical Reactions Analysis

Piperidine compounds can undergo various chemical reactions, including anodic methoxylation, which can result in mixtures of trans- and cis-methoxy derivatives . Additionally, piperidine derivatives can be used as synthons for the synthesis of heterocycles with aldehyde functionality, indicating their versatility in chemical reactions . These reactions are important for modifying the structure and enhancing the desired activity of the compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives, such as melting points and NMR spectra, are crucial for confirming their structure and purity. For example, the synthesis of ethyl 4-(1-(tert-butoxycarbonyl) piperidin-4-ylmethoxy)-3-methoxy-benzoate was confirmed by its melting point and 1HNMR spectroscopy . These properties are essential for characterizing the compound and ensuring consistency and reliability in research and potential therapeutic applications.

Scientific Research Applications

Sigma Receptor Binding and Antiproliferative Activity

Compounds related to 1-(2-((Tert-butylthio)methyl)piperidin-1-yl)-3-(4-methoxyphenyl)propan-1-one have been explored for their potential in binding sigma receptors, which are involved in various neurological and psychiatric conditions. For example, derivatives of methylpiperidines have shown high affinity for sigma(1) receptors and selectivity over sigma(2) receptors, with some compounds demonstrating potent sigma(1) ligand activity. This suggests their potential utility in developing tools for PET experiments and their antiproliferative activity in glioma cells, indicating a possible role in tumor research and therapy (Berardi et al., 2005).

Aromatase Inhibition and Cancer Therapy

Another area of research involves the synthesis and evaluation of 3-alkylated 3-(4-aminophenyl)piperidine-2,6-diones as inhibitors of estrogen biosynthesis. These compounds have shown stronger in vitro inhibition of human placental aromatase compared to aminoglutethimide, a drug used in hormone-dependent breast cancer treatment. The most active derivatives exhibited significant potential for the treatment of hormone-dependent human breast cancer, indicating their relevance in cancer therapy research (Hartmann & Batzl, 1986).

Chemical Synthesis and Optimization

Research has also focused on the synthesis of key intermediates related to this compound for pharmaceutical applications. For instance, the synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, a key intermediate of Vandetanib, involved steps like acylation, sulfonation, and substitution. The optimization of these synthetic methods and the determination of structural features through techniques like MS and 1H NMR highlight the compound's significance in the synthesis of pharmaceutical agents (Wang et al., 2015).

properties

IUPAC Name |

1-[2-(tert-butylsulfanylmethyl)piperidin-1-yl]-3-(4-methoxyphenyl)propan-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H31NO2S/c1-20(2,3)24-15-17-7-5-6-14-21(17)19(22)13-10-16-8-11-18(23-4)12-9-16/h8-9,11-12,17H,5-7,10,13-15H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPHGMXAWUHEEDT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)SCC1CCCCN1C(=O)CCC2=CC=C(C=C2)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H31NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(1,3-benzodioxol-5-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B2506591.png)

![1-{[2-(Trifluoromethyl)phenyl]methyl}piperidin-4-one](/img/structure/B2506592.png)

![3-(4-Chlorophenyl)-6-[(2,4-dichlorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2506600.png)

![N-(2,4-dimethylphenyl)-2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2506601.png)

![2-{[(4-Isopropylbenzyl)amino]methyl}-6-methoxyphenol](/img/structure/B2506608.png)